1-Oxa-4-azaspiro[5.5]undecane

Lipophilicity Drug-likeness Physicochemical profiling

PROTAC researchers often struggle to source rigid spirocyclic degron scaffolds that lock ternary complex geometry. 1-Oxa-4-azaspiro[5.5]undecane solves this with a zero-rotatable-bond [5.5]-spiro framework explicitly claimed in EP 3454862 A4 for E3-ligase-recruiting degronimers. • Validated core for kinase inhibitors, σ/μ-opioid dual ligands, MmpL3 antituberculars, and 17β-HSD3 inhibitors. • ≥98% purity free base (MW 155.24); hydrochloride salt available for aqueous assays. • Ships globally at ambient temperature; ready stock for rapid SAR exploration.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 3970-87-4
Cat. No. B1602963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4-azaspiro[5.5]undecane
CAS3970-87-4
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNCCO2
InChIInChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2
InChIKeySLZYACYSMJWKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-4-azaspiro[5.5]undecane: Procurement & Baseline


1-Oxa-4-azaspiro[5.5]undecane is a saturated C9H17NO spiroheterocycle composed of a tetrahydrofuran ring and a piperidine ring fused at a single quaternary carbon . The scaffold places an oxygen atom at position 1 and a secondary amine nitrogen at position 4 within the spiro[5.5]undecane framework, yielding a conformationally restricted, three‐dimensional architecture with zero rotatable bonds . The free base (MW 155.24) is offered commercially at ≥95 % purity; the hydrochloride salt enhances aqueous solubility for biological assays . In patent and primary literature, the parent compound serves as the core substructure for kinase inhibitors, σ receptor / μ‑opioid dual ligands, MmpL3 antitubercular agents, and E3‑ligase‑recruiting degronimers [1][2].

Why Generic Substitution Fails for 1-Oxa-4-azaspiro[5.5]undecane


Simple molecular‐formula matches (e.g., 1‑oxa‑9‑azaspiro[5.5]undecane, CAS 42578‑08‑5) or smaller‑ring oxa‑azaspiro systems cannot be interchanged without altering key drug‑design parameters. Moving the nitrogen from position 4 to position 9 changes the relative orientation of the hydrogen‑bond donor/acceptor and the basicity of the amine, directly impacting target‑binding geometry and pharmacokinetics . Likewise, contracting the ring system to a [4.5]‑ or [3.3]‑spiro framework modifies the exit‑vector angle, lipophilicity, and metabolic stability observed for the [5.5] scaffold [1][2]. The quantitative evidence below demonstrates that the 1‑oxa‑4‑aza‑[5.5]undecane core occupies a distinct region of chemical space that cannot be replicated by generically substituting a positional isomer or a smaller spirocycle.

Differentiation: 1-Oxa-4-azaspiro[5.5]undecane vs. Analogs


LogP vs. Morpholine and Piperidine

The 1‑oxa‑4‑azaspiro[5.5]undecane scaffold exhibits an experimentally estimated LogP of 1.64 and a calculated XLogP of 1.1 . In contrast, morpholine (the simpler non‑spiro analogue) has a measured LogP of –1.08, and piperidine has a LogP of 0.84 [1]. The spiro[5.5] system thus occupies an intermediate lipophilicity range that is closer to oral drug‑like space (Rule‑of‑5 LogP < 5) than unsubstituted morpholine, while the nitrogen at position 4 and the ring oxygen maintain polarity (TPSA 21.3 Ų) .

Lipophilicity Drug-likeness Physicochemical profiling

Zero Rotatable Bonds: Conformational Restriction

1‑Oxa‑4‑azaspiro[5.5]undecane contains zero rotatable bonds because the two six‑membered rings are locked by the spiro carbon . Piperidine has zero rotatable bonds as well, but morpholine has zero rotatable bonds too; however, neither offers a second ring for additional substitution vectors. The more relevant comparator is a linear amino‑ether chain (e.g., 4‑methoxybutylamine), which has 5 rotatable bonds and loses the rigid orientation of the nitrogen and oxygen required for defined exit vectors [1]. In spirocyclic kinase inhibitor programs, the rigid [5.5] scaffold has been shown to pre‑organize the pharmacophore, reducing the entropic penalty upon target binding compared to flexible linkers [2].

Conformational restriction Entropy penalty Binding affinity

N-Position 4 vs. 9: pKa & H-Bond Effects

The nitrogen atom at position 4 in 1‑oxa‑4‑azaspiro[5.5]undecane is located α to the spiro carbon, directly adjacent to the oxygen‑bearing tetrahydrofuran ring. This places the amine in a sterically hindered environment with a predicted pKa of approximately 9.1 . The positional isomer 1‑oxa‑9‑azaspiro[5.5]undecane (CAS 42578‑08‑5) moves the nitrogen to position 9, γ to the oxygen, reducing inductive electron withdrawal and altering the basicity and hydrogen‑bond directionality. In drug design, the 4‑aza isomer positions the basic amine closer to the ring oxygen, facilitating intramolecular hydrogen‑bond networks that can stabilize specific conformations recognized by targets such as the MmpL3 transporter and σ₁ receptors .

Positional isomerism pKa Hydrogen bonding

Spirocyclic Degronimers (PROTACs): Patent Evidence

EP 3454862 A4 explicitly cites 1‑oxa‑4‑azaspiro[5.5]undecane (CAS 3970‑87‑4) among its spirocyclic scaffolds used as E3 ubiquitin ligase‑targeting degron moieties [1]. The patent discloses that spirocyclic degrons, including the 1‑oxa‑4‑aza‑[5.5]undecane system, when linked to a protein‑targeting ligand, induce degradation of the target protein. While other oxa‑azaspiro scaffolds (e.g., [4.5]‑ or [3.3]‑systems) are also claimed, the [5.5]undecane variant offers a larger, more extended geometry that can bridge deeper into the E3 ligase binding pocket. The patent citation establishes this compound as a recognized, commercially available building block for PROTAC linker‑degron assemblies, a defined application that simpler heterocycles (morpholine, piperidine) cannot fulfill [2].

PROTAC Degronimer Targeted protein degradation

17β-HSD3 Inhibition by 2-One Analogs

A direct derivative of the scaffold, (3S)‑3‑benzyl‑1‑oxa‑4‑azaspiro[5.5]undecan‑2‑one, inhibits 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) with 24.2–24.3 % inhibition at concentrations of 0.0001–0.001 mM [1]. The corresponding N‑propargyl analogue, (3S)‑3‑benzyl‑4‑(prop‑2‑yn‑1‑yl)‑1‑oxa‑4‑azaspiro[5.5]undecan‑2‑one, was also profiled against the same enzyme [2]. These data establish that the 1‑oxa‑4‑azaspiro[5.5]undecane core, when appropriately functionalized, engages clinically relevant enzymatic targets. While the parent scaffold itself is not the active species, the demonstrated on‑target activity of its 2‑one derivatives validates the scaffold's suitability for early‑stage medicinal chemistry campaigns targeting 17β‑HSD3 and related steroidogenic enzymes.

Enzyme inhibition 17β-hydroxysteroid dehydrogenase Androsterone derivatives

Application Scenarios for 1-Oxa-4-azaspiro[5.5]undecane


PROTAC Linker-Degron Assembly

Procurement for PROTAC programs should prioritize 1‑oxa‑4‑azaspiro[5.5]undecane when the degron moiety requires an extended, rigid spirocyclic spacer with defined exit vectors for E3 ligase recruitment. EP 3454862 A4 explicitly cites this compound (CAS 3970‑87‑4) as a spirocyclic degron scaffold [1]. The zero‑rotatable‑bond architecture ensures that the linker geometry remains fixed, which is critical for maintaining the ternary complex geometry required for efficient ubiquitination.

Kinase Inhibitor Fragment Elaboration

When a kinase hinge‑binder requires a saturated, three‑dimensional motif to occupy the ribose pocket or solvent‑exposed region, 1‑oxa‑4‑azaspiro[5.5]undecane provides a LogP of ~1.6–1.1 [1] – significantly less polar than morpholine (LogP –1.08) [2] but more polar than all‑carbon spiro[5.5]undecane. This intermediate lipophilicity balances permeability and solubility, making the scaffold suitable for CNS‑penetrant and intracellular kinase targets.

MmpL3 Inhibitor Optimization for Tuberculosis

Derivatives of 1‑oxa‑4‑azaspiro[5.5]undecane have been characterized as MmpL3 inhibitors with sub‑micromolar potency against drug‑sensitive and multidrug‑resistant Mtb strains [1]. The position‑4 nitrogen allows sulfonylation or acylation to generate focused libraries targeting the MmpL3 proton‑translocation channel. Procurement of the parent scaffold as a versatile starting material enables rapid SAR exploration around the amine and the tetrahydrofuran ring.

17β-HSD3 Inhibitor Design

The 1‑oxa‑4‑azaspiro[5.5]undecan‑2‑one derivative has demonstrated 24 % inhibition of 17β‑HSD3 at sub‑micromolar concentrations [1]. For medicinal chemistry programs targeting 17β‑HSD3 (prostate cancer) or other short‑chain dehydrogenase/reductase enzymes, the parent scaffold serves as a validated starting point for installing diverse substituents at the 3‑position and on the piperidine nitrogen, with the spiro junction locking the pharmacophore in the enzyme‑compatible conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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